

Preclinical Pharmacology of Sabizabulin: A Technical Guide

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Compound of Interest					
Compound Name:	Sabizabulin				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabizabulin (formerly VERU-111) is a novel, orally bioavailable small molecule that functions as a microtubule disruptor.[1][2] Its unique mechanism of action, which involves binding to the colchicine site on β -tubulin and cross-linking α - and β -tubulin subunits, leads to microtubule depolymerization and disruption of the cellular cytoskeleton.[1] This activity confers potent anticancer, anti-inflammatory, and antiviral properties, as demonstrated in a range of preclinical models. This technical guide provides a comprehensive overview of the preclinical pharmacology of **sabizabulin**, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used in these evaluations.

Mechanism of Action

Sabizabulin exerts its pharmacological effects primarily through the disruption of microtubule dynamics. Microtubules are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell structure.

1.1. Microtubule Targeting: **Sabizabulin** is a colchicine binding site inhibitor (CBSI) that uniquely targets both α - and β -tubulin subunits of microtubules.[1][3] This interaction inhibits microtubule formation and induces their depolymerization, leading to a cascade of downstream cellular events.[1]





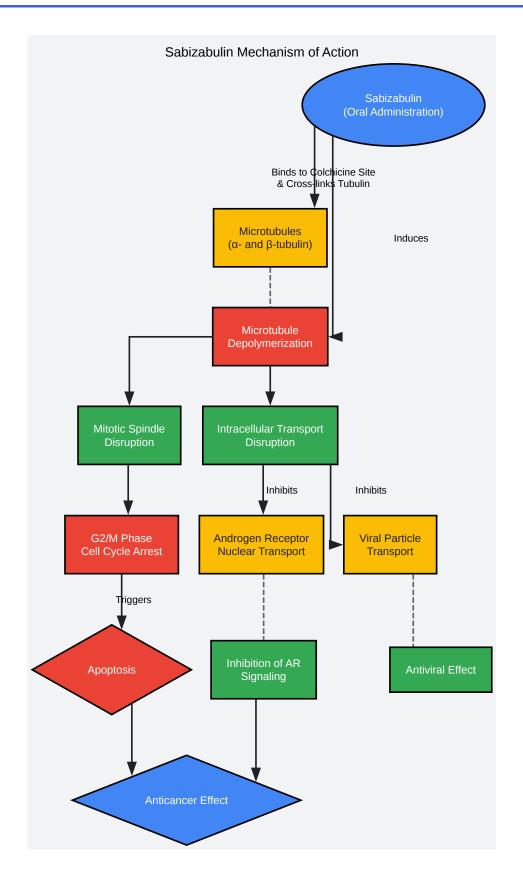


1.2. Downstream Cellular Effects:

- Cell Cycle Arrest: By disrupting the mitotic spindle, sabizabulin causes cell cycle arrest in the G2/M phase.[1][4]
- Induction of Apoptosis: The sustained G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases 3 and 9 and the cleavage of poly (ADP-ribose) polymerase (PARP).[1][4] Sabizabulin has also been shown to modulate the expression of apoptosis-associated proteins, including increasing Bax and Bad while decreasing Bcl-2 and Bcl-xl.[4]
- Disruption of Intracellular Transport: Microtubules serve as tracks for the transport of various cellular components. In prostate cancer models, **sabizabulin** has been shown to disrupt the transport of the androgen receptor (AR) into the nucleus.[2][5][6] In the context of viral infections, it inhibits the intracellular trafficking of viral particles, a crucial step for viral replication and spread.[7][8]

A diagram illustrating the proposed mechanism of action of **sabizabulin** is provided below.





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Caption: Sabizabulin's mechanism of action targeting microtubule dynamics.



Anti-Cancer Activity

Sabizabulin has demonstrated potent anti-cancer activity across a range of preclinical cancer models, including those resistant to taxanes.[3]

2.1. In Vitro Efficacy

Sabizabulin exhibits low nanomolar inhibitory concentrations (IC50) against various cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)	Exposure Time (hours)	Citation
Melanoma (panel average)	Melanoma	5.2	Not Specified	[4]
Prostate (panel average)	Prostate Cancer	5.2	Not Specified	[4]
Panc-1	Pancreatic Cancer	25	24	[4]
Panc-1	Pancreatic Cancer	11.8	48	[4]
AsPC-1	Pancreatic Cancer	35	24	[4]
AsPC-1	Pancreatic Cancer	15.5	48	[4]
HPAF-II	Pancreatic Cancer	35	24	[4]
HPAF-II	Pancreatic Cancer	25	48	[4]
BT474	HER2+ Breast Cancer	Low nanomolar	Not Specified	[3]
SKBR3	HER2+ Breast Cancer	Low nanomolar	Not Specified	[3]



2.2. In Vivo Efficacy

In animal models, orally administered **sabizabulin** has shown significant tumor growth inhibition.

Cancer Model	Animal Model	Dosing Regimen	Outcome	Citation
Pancreatic Cancer Xenograft	Mouse	50 μ g/mouse , intra-tumorally, 3x/week for 3 weeks	Effective tumor growth inhibition compared to vehicle.	[4]
BT474 Orthotopic Xenograft	Mouse	17 mg/kg, PO	Significantly inhibited tumor growth relative to vehicle and paclitaxel. More effective than paclitaxel at reducing end- stage tumor volume and weight.	[3]
HCI-12 HER2+ PDX Model	Mouse	Not Specified	Inhibited lung metastases.	[3]

2.3. Experimental Protocols

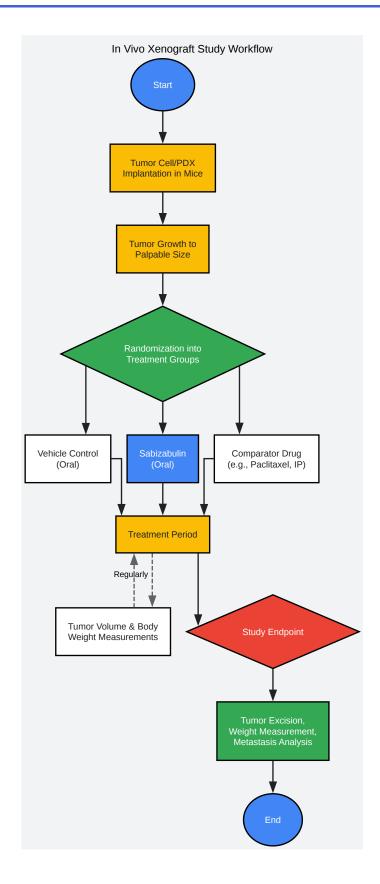
- · Cell Proliferation Assays:
 - Cell Lines: Panc-1, AsPC-1, HPAF-II, BT474, SKBR3.
 - Methodology: Cells were seeded in multi-well plates and treated with increasing concentrations of sabizabulin for 24 or 48 hours. Cell viability was assessed using assays such as the MTS assay. IC50 values were calculated from dose-response curves.[3][4]



- Xenograft Studies:
 - Animal Models: Immunocompromised mice (e.g., nude or NSG mice).
 - Tumor Implantation: Cancer cells (e.g., BT474) or patient-derived xenograft (PDX) tissue (e.g., HCI-12) were implanted orthotopically or subcutaneously.
 - Treatment: Once tumors reached a specified size, animals were randomized to receive vehicle control, sabizabulin (administered orally), or a comparator drug (e.g., paclitaxel, administered intraperitoneally).
 - Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. Metastatic burden was assessed by examining relevant organs (e.g., lungs).[3]

A diagram representing a typical in vivo xenograft study workflow is provided below.





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Caption: A generalized workflow for a preclinical in vivo xenograft study.



Anti-inflammatory and Antiviral Activity

Sabizabulin has demonstrated broad-spectrum anti-inflammatory and host-targeted antiviral properties.

3.1. Anti-inflammatory Effects

In a mouse model of influenza-induced acute respiratory distress syndrome (ARDS), **sabizabulin** treatment resulted in a significant reduction in key inflammatory cytokines and chemokines in bronchoalveolar lavage (BAL) fluid.[9]

Cytokine/Chemokin e	Reduction vs. Control (%)	p-value	Citation
Total Inflammatory Cells	53%	<0.01	[9]
Keratinocyte-derived chemokine (KC)	38%	<0.01	[9]
Interleukin-6 (IL-6)	74%	<0.001	[9]
TNF-α	36%	<0.05	[9]
Interferon-y (IFN-y)	84%	<0.001	[9]
CXCL-10	60%	<0.001	[9]

3.2. Antiviral Activity

Sabizabulin's antiviral activity stems from its ability to disrupt microtubule-dependent intracellular transport of viruses.

Poxvirus: In an in vitro study using vaccinia virus, sabizabulin inhibited the release of the
virus from infected cells and prevented its cell-to-cell spread.[7] The IC50 and IC90 for
inhibiting cell-to-cell spread were 15.7 nM and 27 nM, respectively.[7]

3.3. Experimental Protocols

Influenza-Induced ARDS Model:

Foundational & Exploratory

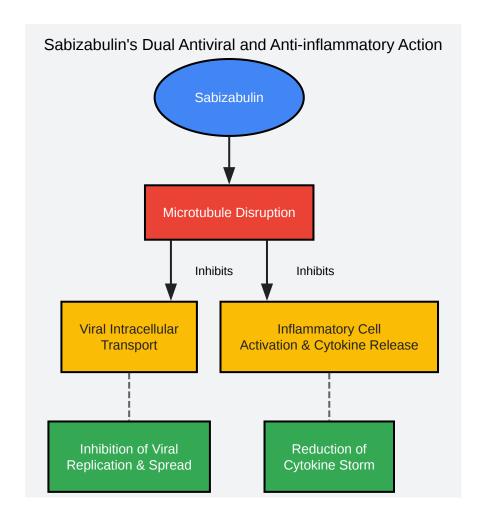




- Animal Model: Mice.
- Methodology: Mice were infected with H1N1 influenza virus via the intranasal route.
 Treatment with sabizabulin, dexamethasone (as a control), or saline was initiated.
- Endpoints: Clinical signs, lung function (e.g., Penh), and body weight were monitored. At
 the end of the study, BAL fluid was collected to measure inflammatory cell counts and
 cytokine levels. Lung tissue was examined via histopathology.[9]
- In Vitro Poxvirus Spread Assay:
 - Cell Line: BSC40 (African green monkey kidney cells).
 - Methodology: Cells were treated with different concentrations of sabizabulin before being infected with vaccinia virus at a low multiplicity of infection.
 - Endpoint: The extent of cell-to-cell spread of the virus was quantified to determine the inhibitory concentrations.[7]

A diagram illustrating the dual anti-inflammatory and antiviral mechanism of **sabizabulin** is provided below.





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